1-Formyl-2-methylindolizine-3-carbonitrile
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Overview
Description
1-Formyl-2-methylindolizine-3-carbonitrile is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol . This compound is a derivative of indolizine, a heterocyclic compound known for its diverse biological and chemical properties. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
The synthesis of 1-Formyl-2-methylindolizine-3-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in acetic acid or hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
1-Formyl-2-methylindolizine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-Formyl-2-methylindolizine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Formyl-2-methylindolizine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to altered metabolic pathways and cellular responses .
Comparison with Similar Compounds
1-Formyl-2-methylindolizine-3-carbonitrile can be compared with other indolizine derivatives, such as:
- 1-Formylindolizine-3-carbonitrile
- 2-Methylindolizine-3-carbonitrile
- 3-Formylindolizine-2-carbonitrile
Properties
IUPAC Name |
1-formyl-2-methylindolizine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8-9(7-14)10-4-2-3-5-13(10)11(8)6-12/h2-5,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDATXRCOUTHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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